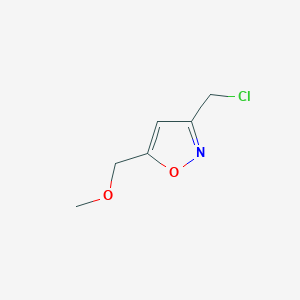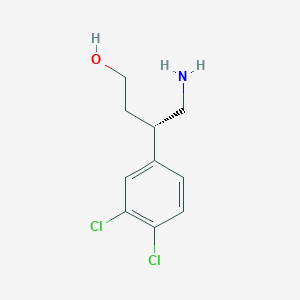
3-(Chloromethyl)-5-(methoxymethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(methoxymethyl)isoxazole and its derivatives often involves reactions with nucleophiles. For instance, reactions of 3-alkyl(aryl)-5-chloromethylisoxazoles with various nucleophiles have been used to synthesize unknown 3-alkyl(aryl)isoxazoles with different functional groups in the 5-position (Gadzhily et al., 2011). Another approach involves the reaction of anhydrous chloral and acetophenones, leading to novel 3-aryl-5-dichloromethyl-2-isoxazolines (Guirado et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including those related to 3-(Chloromethyl)-5-(methoxymethyl)isoxazole, has been the subject of various studies. For instance, the structure of 5-dichloromethy1-3-(4-methoxyphenyl)-2-isoxazoline, a related compound, was determined using X-ray crystallography, providing insights into the structural characteristics of these compounds (Guirado et al., 2009).
Chemical Reactions and Properties
Isoxazoles, including derivatives of 3-(Chloromethyl)-5-(methoxymethyl)isoxazole, are known to undergo various chemical reactions. For example, reactions with nucleophiles can lead to the synthesis of functionally diverse isoxazole derivatives (Gadzhily et al., 2011). The tautomerism of isoxazol-5-ones in different solvents has also been studied, revealing insights into the basicity and acid strength of these compounds (Boulton & Katritzky, 1961).
Physical Properties Analysis
The physical properties of isoxazole derivatives vary based on their specific structure and substituents. Research into the synthesis and properties of these compounds often includes detailed characterization, such as using NMR and X-ray crystallography. For example, studies on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides provide insights into the physical characteristics of these molecules (Yu et al., 2009).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are influenced by their molecular structure. The reactions they undergo, such as nucleophilic substitutions, and their behavior in various solvents, provide valuable information about their chemical nature. Research has explored the synthesis of these compounds under different conditions and their resultant properties (Gadzhily et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
- 3-(Chloromethyl)-5-(methoxymethyl)isoxazole is a key compound in the synthesis of various functional isoxazole derivatives. For example, it has been used in the synthesis of 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles through reactions with substituted phenols (Potkin et al., 2015).
Tautomerism Studies
- Research into the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, has shown the existence of different forms in solution and solid phases, contributing to our understanding of their basicity and reactivity (Boulton & Katritzky, 1961).
Insecticidal Activity
- A collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, were evaluated for their insecticidal activity, highlighting the potential of such derivatives in agricultural applications (Yu et al., 2009).
Chemotherapeutic Synergy
- Isoxazole and isothiazole derivatives of comenic acid, synthesized using 3-(chloromethyl)-5-phenylisoxazole, showed a synergistic effect when used in mixtures with the antitumor drug Temobel in brain tumor chemotherapy (Kletskov et al., 2018).
Novel Compound Synthesis
- Novel 3-alkyl(aryl)isoxazoles with functional groups at the 5-position were synthesized through reactions of 3-alkyl(aryl)-5-chloromethylisoxazoles with various nucleophiles, showcasing the versatility of 3-(chloromethyl)-5-(methoxymethyl)isoxazole in creating diverse isoxazole-based compounds (Gadzhily et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSQHXCJVGRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(methoxymethyl)isoxazole | |
CAS RN |
167155-52-4 |
Source


|
| Record name | 3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)

![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)









